N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole ring at position 6 and an N-(2-methoxyphenyl)acetamide group at position 2. Its synthesis typically involves coupling 2-(3-oxo-2,3-dihydro-4H-thieno[2,3-d]pyrimidin-4-yl)acetic acid with substituted phenyl-1,2,4-oxadiazoles under basic conditions (e.g., caesium carbonate in dry DMF), followed by purification and characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-14-7-6-8-16(11-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-9-4-5-10-18(17)33-3/h4-11,13H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFBKROKXNVRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and guanidine.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, typically using methoxyphenyl halides and a suitable base.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thienopyrimidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents such as halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Bioactivity Profiling and Mode of Action
In contrast, simpler acetamide derivatives (e.g., N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show broader antimicrobial activity, highlighting the role of heterocyclic complexity in target specificity .
Pharmacokinetic and Physicochemical Properties
The 3-methylphenyl group in the target compound likely improves metabolic stability compared to unsubstituted phenyl analogues, as methyl groups reduce cytochrome P450-mediated oxidation. However, its logP value (predicted ~3.5) may limit aqueous solubility, necessitating formulation optimization. In comparison, BI 665915 achieves low human clearance (<20% hepatic extraction) due to balanced lipophilicity (logP ~2.8) and molecular weight (<500 Da) .
Table 2: Pharmacokinetic Properties
| Compound Name | logP | Molecular Weight (Da) | Predicted Clearance |
|---|---|---|---|
| Target Compound | ~3.5 | 506.56 | Moderate |
| BI 665915 | 2.8 | 498.54 | Low |
| N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazole)butanamide | 2.9 | 435.90 | High |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s yield (~65–70%) aligns with other oxadiazole-containing derivatives synthesized via Cs₂CO₃-mediated coupling, though scalability requires solvent optimization .
- Dereplication Challenges: Molecular networking (cosine score >0.8) indicates high similarity to unpublished thienopyrimidinone analogues, necessitating advanced LC-MS/MS dereplication to avoid redundancy .
Biological Activity
N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure composed of multiple heterocycles, including thieno[2,3-d]pyrimidine and oxadiazole moieties. These structural elements are often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole and thiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 56t | MCF-7 | 1.61 | Induces apoptosis via oxidative stress |
| 56t | MDA-MB-231 | 1.98 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against various pathogens. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative 1 | Mycobacterium tuberculosis | 0.5 µg/mL |
| Oxadiazole Derivative 2 | Escherichia coli | 0.25 µg/mL |
These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains.
Anti-inflammatory and Analgesic Effects
The compound has also shown anti-inflammatory and analgesic effects in preclinical models. Studies have reported that similar thieno[2,3-d]pyrimidine derivatives can significantly reduce inflammation markers and pain responses in animal models.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Oxidative Stress Induction : It induces oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Regulation : The compound affects cell cycle checkpoints, particularly the G2/M phase.
Case Studies
In a recent study involving the administration of related compounds to mouse models with induced tumors:
- Study Design : Mice were treated with varying doses of the compound over four weeks.
- Results : Significant tumor reduction was observed at higher doses (10 mg/kg), with minimal side effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
